Demethylamino Ranitidine Acetamide Sodium

Nitrosamine risk assessment Forced thermal degradation Genotoxic impurity control

Demethylamino Ranitidine Acetamide Sodium (CAS 112251-56-6), also designated as Ranitidine Hydrochloride Impurity D (EP) or Ranitidine Impurity D (USP), is the sodium salt of the ranitidine hydrolytic degradation product N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide. This compound belongs to the class of ranitidine-related nitroacetamide impurities and is formed from ranitidine hydrochloride under alkaline or acidic stress conditions.

Molecular Formula C₁₂H₁₈N₃NaO₄S
Molecular Weight 323.35 g/mol
CAS No. 112251-56-6
Cat. No. B119245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylamino Ranitidine Acetamide Sodium
CAS112251-56-6
SynonymsN-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; 
Molecular FormulaC₁₂H₁₈N₃NaO₄S
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+]
InChIInChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;
InChIKeyYWETXBRGXAEYGG-JCTPKUEWSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethylamino Ranitidine Acetamide Sodium (CAS 112251-56-6): Ranitidine Impurity D Reference Standard for Nitrosamine Risk-Controlled Pharmaceutical Analysis


Demethylamino Ranitidine Acetamide Sodium (CAS 112251-56-6), also designated as Ranitidine Hydrochloride Impurity D (EP) or Ranitidine Impurity D (USP), is the sodium salt of the ranitidine hydrolytic degradation product N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide [1]. This compound belongs to the class of ranitidine-related nitroacetamide impurities and is formed from ranitidine hydrochloride under alkaline or acidic stress conditions [1]. Unlike the parent drug ranitidine, which was withdrawn from global markets in 2019–2020 due to unacceptable N-nitrosodimethylamine (NDMA) levels, this impurity demonstrates a distinct NDMA generation profile that makes it critical for stability-indicating method validation, regulatory submission support, and quality control batch release testing in pharmaceutical manufacturing environments [2].

Why Demethylamino Ranitidine Acetamide Sodium Cannot Be Interchanged with Other Ranitidine Impurities or the Parent Drug Substance


Ranitidine-related impurities are not functionally or analytically interchangeable. Each individual impurity (A through K) exhibits a unique combination of chemical structure, physical state (crystalline vs. amorphous vs. oily liquid), and propensity to generate the potent carcinogen N-nitrosodimethylamine (NDMA) under thermal stress [1]. Impurity D (Demethylamino Ranitidine Acetamide Sodium) is distinct in that it exists as a crystalline solid that generates NDMA at a rate more than 10-fold lower than crystalline ranitidine hydrochloride itself and over 1,000-fold lower than the amorphous impurities A, C, and E [1]. Substituting Impurity D with the free acid form (CAS 117846-02-3), the hydrochloride salt (AH24844), or any other ranitidine impurity would yield different physicochemical properties, chromatographic retention behavior, and NDMA risk profiles—compromising the validity of analytical methods, stability studies, and regulatory filings [1]. Furthermore, as a Pharmaceutical Secondary Standard certified under ISO 17034 and ISO/IEC 17025 with multi-traceability to USP, EP, and BP primary standards, this specific sodium salt form provides metrological traceability that generic or non-certified analogs cannot match .

Quantitative Differentiation Evidence for Demethylamino Ranitidine Acetamide Sodium Against Closest Ranitidine-Related Analogs


NDMA Formation Rate: Impurity D Generates >10-Fold Less NDMA Than Ranitidine HCl and >1,000-Fold Less Than Amorphous Impurities Under Thermal Stress

In a systematic forced thermal degradation study at 110 °C for 1 hour in the solid state, Ranitidine Impurity D (Demethylamino Ranitidine Acetamide Sodium, crystalline form) generated NDMA at an estimated generation ratio of <0.001%, compared with 0.01% for crystalline ranitidine hydrochloride, 0.91% for amorphous Impurity C, 1.36% for amorphous Impurity A, and >1.46% for amorphous Impurity E [1]. This represents a greater than 10-fold reduction in NDMA formation versus the parent drug substance and a >910-fold to >1,460-fold reduction versus the high-risk amorphous impurities A, C, and E [1]. Impurity D was among the lowest NDMA generators of all impurities tested that still produced detectable NDMA, surpassed only by Impurity H (0.02%) at 110 °C [1].

Nitrosamine risk assessment Forced thermal degradation Genotoxic impurity control Ranitidine stability

Crystalline Physical State of Impurity D Confers >900-Fold Lower NDMA Formation Propensity Compared to Amorphous Ranitidine Impurities

The physical state of ranitidine impurities is a critical determinant of NDMA formation kinetics. Impurity D exists as a crystalline solid under the conditions studied, while the highest NDMA-generating impurities—A, C, and E—are amorphous solids [1]. Amorphous impurities A, C, and E generated NDMA at rates 100 times higher than crystalline ranitidine hydrochloride under identical conditions (110 °C, 1 h), attributable to greater water sorption and molecular mobility in the amorphous state [1]. By contrast, crystalline Impurity D generated NDMA at <0.001%, which is at least 910-fold lower than the lowest amorphous impurity (Impurity C at 0.91%) and >1,460-fold lower than Impurity E [1]. The only impurity with a comparably low NDMA generation rate was Impurity H (crystalline, 0.02%), which structurally lacks both the dimethylamino and N,N-dialkyl-2-nitroethene-1,1-diamine moieties [1].

Crystallinity Solid-state stability NDMA formation kinetics Amorphous vs crystalline

Chromatographic Identity Confirmation: Impurity D Exhibits RRT of 0.23 with Critical Resolution of 1.71 from Impurity E

In a validated stability-indicating RP-HPLC method for ranitidine hydrochloride, Impurity D (Demethylamino Ranitidine Acetamide Sodium) elutes at a retention time (RT) of 3.10 min with a relative retention time (RRT) of 0.23 relative to ranitidine (RT 13.75 min, RRT 1.00) [1]. The method achieves a critical resolution of 1.71 between Impurity E (RRT 0.18) and Impurity D (RRT 0.23), demonstrating adequate separation of these closely eluting degradation products [1]. This chromatographic profile is distinct from other ranitidine impurities: Impurity F (RRT 0.10), Impurity A (RRT 0.32), Impurity C (RRT 0.42), Impurity G (RRT 0.84), and Impurity B (RRT 1.96) [1]. The validated method employs a gradient reverse-phase separation with UV detection at 230 nm and meets ICH guidelines for specificity, precision, linearity, and accuracy [1].

HPLC method validation Relative retention time Chromatographic resolution Impurity profiling

Pharmacopoeial Specification Compliance: Impurity D Limit of ≤0.2% in Ranitidine HCl Drug Substance with Multi-Compendial Recognition

Ranitidine Impurity D (Demethylamino Ranitidine Acetamide Sodium) is an individually specified and limited impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for ranitidine hydrochloride drug substance, with an acceptance criterion of ≤0.2% [1][2]. The USP Ranitidine Resolution Mixture RS explicitly includes ranitidine complex nitroacetamide (Impurity D) as one of four specified related impurities alongside ranitidine amino alcohol hemifumarate, ranitidine diamine hemifumarate, and ranitidine N-oxide [3]. Impurity D is listed alongside Impurities A, B, C, E, F, and G in pharmacopoeial related substances tests, each subject to the ≤0.2% individual impurity limit [1]. Unlike process impurities (e.g., Impurity A), Impurity D is both a process impurity and a hydrolytic degradation product formed from ranitidine under acidic or basic conditions, making its monitoring essential for both manufacturing quality control and shelf-life stability studies [2].

Pharmacopoeial monograph Impurity specification limit EP/USP compliance Quality control release

Certified Reference Material Under ISO 17034/ISO IEC 17025 with Multi-Traceability to USP, EP, and BP Primary Standards

Demethylamino Ranitidine Acetamide Sodium (CAS 112251-56-6) is available as a Pharmaceutical Secondary Standard Certified Reference Material (CRM) under catalog PHR2175 from Sigma-Aldrich (Merck/Supelco) . This CRM is produced and certified in accordance with ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) . The material offers multi-traceability to United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) primary standards where available . The CRM is supplied as a powder in 100 mg packaging with a recommended storage temperature of -10 to -25 °C . Individual Certificates of Analysis (COA) are provided for each lot, with documented purity, identity confirmation, and expiration dating . In contrast, non-certified impurity standards from generic suppliers may lack formal metrological traceability, ISO-compliant certification, or multi-compendial recognition, introducing regulatory risk in GMP environments.

Certified Reference Material ISO 17034 ISO IEC 17025 Metrological traceability

Synthesis Benchmark: Impurity D Achievable at >99.5% Chromatographic Purity with Validated HPLC Method for Reference Standard Establishment

Ranitidine Impurity D has been successfully synthesized from ranitidine hydrochloride and sodium hydroxide with an overall process yield of 57.7% [1]. The synthesized product achieved chromatographic purity of >99.5% by HPLC-PDA analysis, meeting the threshold for establishment as a reference substance for ranitidine impurity testing [1]. An HPLC purity determination method was developed and validated according to ICH guidelines, employing a Phenomenex Gemini C18 column (3 µm, 150 × 4.6 mm) with UV detection at 228 nm and an acetonitrile–0.01% triethylamine gradient mobile phase at 1.0 mL/min [1]. The method demonstrated linearity over the range 10.05–402.30 µg/mL and precision with RSD ≤ 0.03% [1]. This quantitative purity benchmark exceeds the typical ≥95% purity specification offered by many commercial impurity suppliers, providing a verifiable quality threshold for procurement decisions.

Impurity synthesis Reference standard qualification HPLC purity determination Method validation

High-Value Application Scenarios for Demethylamino Ranitidine Acetamide Sodium in Pharmaceutical Development, Quality Control, and Regulatory Compliance


Forced Degradation and Stability-Indicating Method Validation for ANDA/NDA Submissions

Demethylamino Ranitidine Acetamide Sodium serves as a critical system suitability and specificity marker in stability-indicating HPLC methods for ranitidine drug substances and products. Its distinct chromatographic identity (RRT 0.23, resolution Rs = 1.71 from Impurity E) enables method developers to demonstrate adequate separation of all specified degradation products [1]. Given the compound's formation under alkaline and acidic hydrolytic conditions, it is an essential analyte in forced degradation studies designed to satisfy ICH Q1A(R2) and Q2(R1) requirements for ANDA and NDA submissions [2]. The availability of an ISO 17034/17025-certified CRM (PHR2175) with multi-compendial traceability eliminates the need for laboratories to independently synthesize, purify, and structurally characterize this impurity, significantly reducing method development timelines and regulatory review risk .

Quality Control Batch Release Testing and Nitrosamine Risk-Based Specification Compliance

In routine pharmaceutical QC batch release testing, Demethylamino Ranitidine Acetamide Sodium is used as a reference standard for quantifying Impurity D content against the EP/USP individual acceptance criterion of ≤0.2% [1]. The compound's proven low intrinsic NDMA generation rate (<0.001% at 110 °C for 1 h) relative to other ranitidine impurities provides confidence that its presence at specification-compliant levels does not materially contribute to overall nitrosamine risk in the finished drug product [2]. This differential risk profile is essential for manufacturers preparing nitrosamine risk assessments as required by ICH M7(R1) and regional regulatory guidance (EMA, FDA, PMDA). QC laboratories should note the specific storage requirement of -10 to -25 °C for the certified reference material to maintain certified purity and avoid degradation-related bias in quantitative results .

Pharmacopoeial Reference Standard Calibration and Cross-Validation Across Compendia

As a Pharmaceutical Secondary Standard with documented multi-traceability to USP, EP, and BP primary standards, Demethylamino Ranitidine Acetamide Sodium (PHR2175) can be employed for calibration and cross-validation of in-house working standards across laboratories operating under different pharmacopoeial frameworks [1]. The ISO 17034/17025 certification provides the metrological rigor required for use as a secondary calibrator in GMP environments. The published chromatographic method with validated linearity (10.05–402.30 µg/mL, RSD ≤ 0.03%) offers laboratories a peer-reviewed benchmark for verifying the performance of their own impurity D quantification methods [2]. This cross-compendial recognition is particularly valuable for global manufacturers whose products must simultaneously meet USP, EP, and BP specifications.

Degradation Pathway Elucidation and Mechanistic Stability Studies

Because Impurity D is formed from ranitidine hydrochloride under both acidic and basic conditions—in contrast to Impurity C (oxidative degradation) and Impurity A (process impurity formed during synthesis)—it serves as a diagnostic marker for hydrolytic degradation pathways in mechanistic stability studies [1]. Researchers investigating the root causes of NDMA formation in ranitidine products can use the crystalline Impurity D reference standard to study secondary NDMA generation pathways, given that Impurities D and H are known to form from ranitidine and subsequently generate NDMA as secondary degradation products [1]. The published synthesis route (57.7% yield from ranitidine HCl and NaOH) provides a scalable approach for laboratories that require larger quantities of Impurity D for extended stability study protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethylamino Ranitidine Acetamide Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.